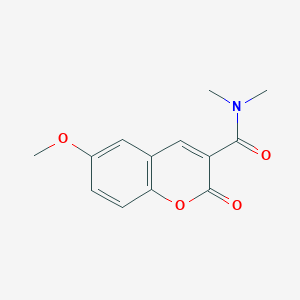

![molecular formula C18H27N7 B5552875 2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of the 1,2,4-triazole and pyrazine classes, known for their versatile chemical and pharmacological properties. It incorporates both piperidine and pyrazine units, which are common in various therapeutic agents.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves multi-step processes like etherification, hydrazonation, cyclization, and reduction. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, a related compound, was achieved with an overall yield of 39% through a four-step process (Zhang et al., 2019). Similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structures of compounds containing the piperidine and triazole rings have been analyzed using advanced techniques like DFT calculations. These studies help in understanding the stability and conformational preferences of such molecules (Zhang et al., 2019).

科学的研究の応用

Genotoxicity Studies

A study on a similar compound, "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine", reveals its potent and selective 5-HT2C agonist properties, which exhibit dose-dependent inhibition of food intake and reduction in body weight in rats. This makes it an attractive candidate for obesity treatment. The research delves into its genotoxicity potential and metabolism, providing a mechanistic basis for its mutagenicity due to bioactivation to a reactive intermediate that covalently bound DNA (Kalgutkar et al., 2007).

Inhibitory Activity on Adhesion Molecules

Another study focuses on "Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine" and their evaluation for inhibitory activity on adhesion molecules such as ICAM-1. These compounds showed potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in various models, indicating therapeutic potential for inflammatory diseases (Kaneko et al., 2004).

Antimicrobial and Antifungal Activities

Research into "Novel pyrazolyl-s-triazine derivatives" synthesizes a series of compounds containing the pyrazole and s-triazine derivatives, which were evaluated for antimicrobial and antifungal activities. These studies underline the significance of the pyrazine ring and related structures in drug design, showcasing their diverse biological activities and potential therapeutic applications (Sharma et al., 2017).

Cardiovascular Agents

A study on "1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems" explores their synthesis and evaluates their coronary vasodilating and antihypertensive activities. Among these compounds, specific derivatives were identified as promising cardiovascular agents, highlighting the potential utility of pyrazine derivatives in treating cardiovascular diseases (Sato et al., 1980).

作用機序

将来の方向性

Piperidine derivatives are a rich area of research in medicinal chemistry due to their prevalence in pharmaceuticals . Future research could focus on developing new synthetic methods for piperidine derivatives, exploring their biological activity, and optimizing their properties for drug development .

特性

IUPAC Name |

2-[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N7/c1-23-17(14-24-9-3-2-4-10-24)21-22-18(23)15-6-5-11-25(13-15)16-12-19-7-8-20-16/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHTVFCHAKPGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCCN(C2)C3=NC=CN=C3)CN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)